His-Ala-Glu is a tripeptide composed of three amino acids: histidine, alanine, and glutamic acid. This compound plays a significant role in various biochemical processes and is often studied for its potential applications in pharmaceuticals and biochemistry. The synthesis, structure, reactions, and properties of His-Ala-Glu are critical for understanding its functionality in biological systems.
His-Ala-Glu can be derived from natural sources or synthesized in laboratories. It is often synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the efficient assembly of amino acid sequences.
His-Ala-Glu is classified as a peptide, specifically a tripeptide. It falls under the category of bioactive peptides, which are known for their physiological effects in the body.
The synthesis of His-Ala-Glu typically involves solid-phase peptide synthesis (SPPS), which utilizes a resin-bound amino acid strategy. In this method, the first amino acid (histidine) is attached to a solid support, followed by the sequential addition of the remaining amino acids (alanine and glutamic acid) through coupling reactions.
The molecular structure of His-Ala-Glu consists of three amino acids linked by peptide bonds. The sequence is represented as:
His-Ala-Glu can participate in various biochemical reactions, including:
The stability of His-Ala-Glu under different pH conditions can affect its reactivity and biological activity. For instance, at acidic pH levels, glutamic acid may become protonated, altering the peptide's charge and solubility.
His-Ala-Glu may exert its biological effects through interactions with specific receptors or enzymes in biological systems. For example:
Studies have shown that peptides like His-Ala-Glu can influence physiological responses such as hormone release or cellular signaling pathways .
His-Ala-Glu has several applications in scientific research and biotechnology:
The tripeptide His-Ala-Glu (HAE) consists of L-histidine (His, H), L-alanine (Ala, A), and L-glutamic acid (Glu, E) linked sequentially by peptide bonds. Its primary structure is defined by the linear sequence H–A–E, with His at the N-terminus (free α-amino group) and Glu at the C-terminus (free α-carboxyl group). The peptide bonds (–CO–NH–) between His-Ala and Ala-Glu exhibit partial double-bond character (~40%) due to resonance, restricting rotation and enforcing planarity. This rigidity influences backbone conformation and potential interactions with biomolecules [6].
Alanine, a non-polar, neutral amino acid, occupies the central position, flanked by the polar, basic imidazole group of His (pKa ~6.0) and the polar, acidic carboxyl group of Glu (pKa ~4.3). This sequence creates an asymmetric charge distribution along the peptide chain. The N-terminal His residue can be protonated, contributing a positive charge at physiological pH, while the C-terminal Glu and its side chain carboxyl group contribute negative charges. Sequence analysis identifies potential protease recognition motifs: the H–A bond may be susceptible to chymotrypsin-like enzymes (cleaving after bulky residues), and the A–E bond could be targeted by Glu-specific proteases like endoprotease Glu-C [5] [10].
Table 1: Primary Structural Features of His-Ala-Glu
Feature | Description |
---|---|
Full Sequence | H–A–E |
N-Terminus | Histidine (Basic/Positively charged at pH <6.0) |
Central Residue | Alanine (Neutral, Aliphatic) |
C-Terminus | Glutamic Acid (Acidic/Negatively charged at pH >4.3) |
Peptide Bonds | His-Ala (-CO-NH-), Ala-Glu (-CO-NH-) |
Theoretical pI | ~3.8 (Calculated based on residue pKa values) |
Potential Cleavage Sites | Chymotrypsin (after His), Glu-C (after Glu) |
HAE exhibits complex physicochemical behavior dictated by its constituent amino acids and ionization states. The Grand Average of Hydropathy (GRAVY) index, estimated from individual residue hydropathies (His: -3.2, Ala: 1.8, Glu: -3.5), suggests moderate overall hydrophilicity (GRAVY ~ -1.6). This hydrophilicity, combined with charged termini and Glu's anionic side chain, confers high water solubility under neutral and basic conditions. Experimental data on analogous peptides indicates that acidic residues (Asp, Glu) and Ser significantly enhance solubility compared to other hydrophilic residues like Asn, Gln, or Thr, particularly in high ionic strength environments like ammonium sulfate solutions [2] [8].
Charge distribution is highly pH-dependent:
This zwitterionic nature allows HAE to interact with polar solvents, metal ions, and charged biomolecules. Calculated cLogP values (indicating octanol-water partition coefficient) for similar tripeptides range between -3.5 and -4.5, confirming high polarity and poor membrane permeability. Topological Polar Surface Area (tPSA) is estimated at ~120 Ų, further supporting high hydrophilicity [2] [4] [8].
Table 2: Key Physicochemical Properties of His-Ala-Glu
Property | Value/Range | Comments |
---|---|---|
Hydrophobicity (cLogP) | -3.5 to -4.5 (Estimated) | High polarity; low lipid solubility |
Topological PSA | ~120 Ų (Estimated) | Indicates high surface polarity |
Solubility in Water | High (>100 mM predicted) | Enhanced by Glu and charged termini |
Net Charge (pH 7.4) | ≈ -1 | From +1 (N-terminus) and -2 (C-terminus + Glu side chain); His neutral |
Isoelectric Point (pI) | ~3.8 (Calculated) | Reflects acidic character due to Glu residues |
GRAVY Index | ~ -1.6 (Estimated) | Confirms overall hydrophilic character |
pH Stability: HAE is most stable under mildly acidic conditions (pH ~4–5), where deamidation and isomerization rates are minimized. The primary instability arises from potential deamidation of the Asn-like side chain in His (if misincorporated as Asn, though His itself is less prone) and, more critically, isomerization at the Ala-Glu bond. Glu residues, particularly when C-terminal to small residues like Ala, are susceptible to cyclic imide formation leading to isoAsp and Asp products, especially at neutral to alkaline pH. This process follows an inverse bell-shaped curve with pH, accelerating significantly above pH 6 and below pH 3. At physiological pH (7.4) and 37°C, significant degradation over hours to days is expected for susceptible sequences [5].
Thermal Stability: While the peptide bonds are thermally stable, the susceptibility to chemical degradation (deamidation/isomerization) increases with temperature. Denaturation of higher-order structure isn't applicable, but increased molecular mobility at higher temperatures accelerates degradation kinetics. Under mild heating (<60°C), hydrolysis is likely minimal, but isomerization rates increase substantially.
Proteolytic Resistance: HAE is highly susceptible to enzymatic degradation by a wide array of proteases due to its small size and exposed peptide bonds:
Strategies to enhance proteolytic resistance include:
Table 3: Stability Profile and Degradation Pathways of His-Ala-Glu
Factor | Effect on Stability | Mechanism/Evidence |
---|---|---|
Low pH (pH 3-4) | Moderate stability; hydrolysis risk | Acid-catalyzed hydrolysis of peptide bonds |
pH 4.5 | Optimal for chemical stability; Glu-C still active | Minimum deamidation/isomerization rates [5]; Glu-C cleaves after Glu [5] |
Physiological pH | Low stability; rapid isomerization/deamidation | Base-catalyzed succinimide formation at Ala-Glu; half-life potentially hours-days depending on conditions [5] |
High pH (>8) | Very low stability | Accelerated succinimide formation and hydrolysis |
Temperature Increase | Decreased stability | Accelerates all degradation pathways (chemical and enzymatic) |
Aminopeptidases | High susceptibility | Cleaves N-terminal His-Ala bond |
Carboxypeptidases | High susceptibility | Cleaves C-terminal Ala-Glu bond |
Endoprotease Glu-C | High susceptibility (pH 4.5 and 8.0) | Cleaves C-terminal to Glu residue [5] |
Chymotrypsin | Moderate susceptibility | Cleaves C-terminal to His (aromatic residue) |
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